N-butyl-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
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Description
“N-butyl-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide” is a pyrimidine-containing compound . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Different analogs of pyrimidines have wide biological activities and therapeutic applications from their earliest days of discovery .
Synthesis Analysis
The synthesis of pyrimidine-containing compounds often involves reactions between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C6H7N3O3 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-containing compounds are complex and can involve a variety of reactants and conditions . The one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of pyrimidine-containing compounds .Future Directions
The future directions for research on “N-butyl-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by pyrimidine derivatives, these compounds may have significant potential in the development of new drugs .
Properties
IUPAC Name |
N-butyl-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-3-4-11-8(14)5-7-6-9(15)13-10(16)12-7/h6H,2-5H2,1H3,(H,11,14)(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEZWCWLLSBQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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